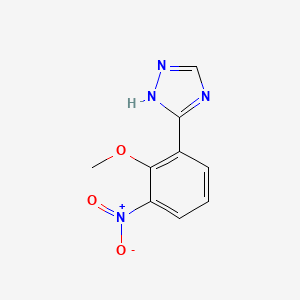
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride: is a chemical compound with significant applications in various scientific fields. It is a derivative of proline, an amino acid, and is often used in research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the esterification of (4R)-4-amino-1-methyl-L-proline. This process can be carried out using methanol in the presence of an acid catalyst. The resulting ester is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its proline derivative structure makes it useful in understanding protein folding and stability.
Medicine: The compound has potential applications in drug development, particularly in designing proline-based pharmaceuticals. It is also used in the synthesis of peptide-based drugs.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The compound’s proline derivative structure allows it to mimic natural amino acids, making it useful in studying protein-related processes.
Comparación Con Compuestos Similares
- Methyl (4R)-4-hydroxy-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-methyl-1-methyl-L-prolinate dihydrochloride
- Methyl (4R)-4-ethyl-1-methyl-L-prolinate dihydrochloride
Uniqueness: Methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other proline derivatives that may have different substituents, such as hydroxyl or methyl groups.
Propiedades
Número CAS |
1609388-59-1 |
|---|---|
Fórmula molecular |
C7H15ClN2O2 |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
XZEZSMRDPNRZNI-IBTYICNHSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
SMILES isomérico |
CN1C[C@@H](C[C@H]1C(=O)OC)N.Cl |
SMILES canónico |
CN1CC(CC1C(=O)OC)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B3106894.png)

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)


